molecular formula C17H25N3O B2429597 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide CAS No. 2415556-17-9

2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide

Cat. No. B2429597
M. Wt: 287.407
InChI Key: ORWPOBLWCILUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule that belongs to the class of cyclopropyl amide compounds.

Mechanism Of Action

The mechanism of action of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide involves the binding of the compound to the active site of the target enzyme. This binding inhibits the enzyme's activity, leading to downstream effects on various cellular processes. For example, the inhibition of HDAC6 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to increase the acetylation of alpha-tubulin, leading to the stabilization of microtubules and inhibition of cancer cell proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide are dependent on the target enzyme being inhibited. For example, the inhibition of protein kinase CK2 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to reduce the phosphorylation of certain proteins, leading to downstream effects on cellular signaling pathways. On the other hand, the inhibition of HDAC6 by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been shown to increase the acetylation of alpha-tubulin, leading to the stabilization of microtubules and inhibition of cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide in lab experiments is its high potency and specificity for the target enzymes. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one of the limitations of using 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the concentration of the compound is necessary to avoid unwanted effects on cellular viability.

Future Directions

There are several future directions for the research of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide. One direction is the further optimization of the compound's potency and selectivity for the target enzymes. This may involve the synthesis of analogs of the compound or the modification of the existing compound's structure. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, the elucidation of the compound's mechanism of action on a molecular level may provide insights into the cellular processes that are affected by the inhibition of the target enzymes.

Synthesis Methods

The synthesis of 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide involves the reaction of cyclopropylamine, 2-methyl-4-pyridinecarboxaldehyde, and 4-piperidinemethanol in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is usually high, and the purity is also satisfactory for research purposes.

Scientific Research Applications

2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide has been studied extensively for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of certain enzymes, including protein kinase CK2 and HDAC6. These enzymes have been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Therefore, the inhibition of these enzymes by 2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide may have therapeutic potential in these diseases.

properties

IUPAC Name

2-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13-10-16(4-7-18-13)20-8-5-15(6-9-20)12-19-17(21)11-14-2-3-14/h4,7,10,14-15H,2-3,5-6,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWPOBLWCILUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide

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